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Compound of Interest

Compound Name: (3-Phenylpyridin-4-yl)methanol

cat. No.: B15388794

Molecular Weight & Synthetic Architecture of a Key Biaryl Scaffold

Executive Summary

3-Phenylisonicotinyl alcohol (Systematic Name: (3-phenylpyridin-4-yl)methanol) is a critical
pyridine-based building block used in the synthesis of neurokinin-1 (NK1) receptor antagonists
and kinase inhibitors. Its structural core—a biaryl system with an orthogonal hydroxymethyl
handle—serves as a versatile lynchpin for fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular weight (MW) as a Critical
Quality Attribute (CQA), detailing the stoichiometry required for high-precision synthesis and
the analytical protocols necessary for validation.

Physicochemical Profile

The molecular weight of 3-phenylisonicotinyl alcohol is the primary metric for stoichiometric
calculations in GMP synthesis. Variations in isotopic abundance must be accounted for in High-
Resolution Mass Spectrometry (HRMS).

Core Metrics Table
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Property Value Technical Note

12 Carbons, 11 Hydrogens, 1
Molecular Formula C12H11NO ]
Nitrogen, 1 Oxygen

Standard atomic weights
Average Molecular Weight 185.22 g/mol (C=12.011, H=1.008,
N=14.007, O=15.999)

Essential for HRMS/Orbitrap

Monoisotopic Mass 185.0841 Da )

analysis

] ) Treat as Custom Synthesis /

CAS Number Not widely listed ]

Intermediate

) Moderate lipophilicity;

Predicted LogP ~1.8-2.1

amenable to RP-HPLC

o Protonates in acidic media;

pKa (Pyridine N) ~5.2

affects extraction efficiency

Structural Topology

The molecule consists of a pyridine ring substituted at the C3 position with a phenyl ring and at
the C4 position with a hydroxymethyl group. This 3,4-substitution pattern creates significant
steric bulk, often leading to restricted rotation (atropisomerism) in complex derivatives.

Synthetic Architecture & Causality

To obtain high-purity 3-phenylisonicotinyl alcohol, a "self-validating” synthetic route is
recommended. This approach minimizes side reactions common in pyridine chemistry (e.g., N-
oxide formation or over-reduction).

The "Suzuki-Reduction" Protocol

We utilize a convergent synthesis strategy: first establishing the biaryl bond, then adjusting the
oxidation state of the C4 substituent.

Step 1: Suzuki-Miyaura Coupling
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e Precursor: 3-Bromoisonicotinic acid (or methyl ester).
e Reagent: Phenylboronic acid (1.1 equiv).
o Catalyst: Pd(dppf)Clz - DCM (Lipophilic ligand prevents catalyst poisoning by pyridine N).

o Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation and

reductive elimination.
Step 2: Chemoselective Reduction
e Precursor: 3-Phenylisonicotinic acid.
e Reagent: Borane-Tetrahydrofuran Complex (BHs-THF) or LiAlHa.

 Critical Control: Avoid NaBHa alone, as it effectively reduces esters but struggles with
carboxylic acids on electron-deficient rings without activation (e.g., iodine). BHs is preferred
for its chemoselectivity toward carboxylic acids over the pyridine ring.

Visualization of Synthetic Logic

3-Bromoisonicotinic Pd(dppf)Ci2, K2CO3
Acid (MW: 201.96) %
Intermediate: 0°C to RT
_____ B 3-Phenylisonicotinic Acid Quench w/ MeOH
Phenylboronic Acid f--—="""" TARGET:
(Suzuki Coupling) 3-Phenylisonicotinyl Alcohol

BH3-THF | ———————""77777 (MW: 185.22)
(Selective Reduction)

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway ensuring the biaryl core is established prior to alcohol
formation.[1]

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. The
MW of 185.22 is the anchor for these assays.
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Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+ve).
o Expected Parent lon: [M+H]* = 186.23 m/z.
o Fragmentation Pattern (MS/MS):
o Loss of Water: 186 — 168 m/z (Characteristic of benzylic-type alcohols).

o Loss of CH20H: 186 — 154 m/z (Biaryl cation).

HPLC Purity Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 pm.
» Mobile Phase:

o A: Water + 0.1% Formic Acid (Buffers pyridine basicity).

o B: Acetonitrile.
» Gradient: 5% B to 95% B over 10 mins.

» Detection: UV at 254 nm (Strong absorption due to biaryl conjugation).

Visualization of Analytical Logic
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Figure 2: Decision tree for analytical validation using Molecular Weight as the primary gate.

Strategic Application in Drug Development

The 3-phenylisonicotinyl alcohol scaffold is not merely a reagent; it is a "privileged structure" in
medicinal chemistry.

The Biaryl "Twist"

The steric clash between the C3-phenyl ring and the C4-hydroxymethyl group forces the
phenyl ring to twist out of coplanarity with the pyridine. This non-planar geometry is essential
for:

o NK1 Antagonists: Mimicking the spatial arrangement of Substance P binding pockets (e.g.,
analogs of Netupitant).
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e Solubility Enhancement: The "twist" disrupts crystal packing, often improving the solubility of
the final drug candidate compared to planar analogs.

Stoichiometric Criticality

In late-stage functionalization (e.g., converting the alcohol to a chloride or mesylate for
coupling), using the precise MW of 185.22 is vital.

e Scenario: A 1% error in weighing this intermediate during a GMP campaign for a clinical
candidate can lead to unreacted electrophiles, resulting in genotoxic impurities (GTIs) that
trigger clinical holds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. p-(Phenylthio)benzyl alcohol | C13H120S | CID 80593 - PubChem
[pubchem.ncbi.nim.nih.gov]
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e To cite this document: BenchChem. [Technical Guide: 3-Phenylisonicotinyl Alcohol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15388794#3-phenylisonicotinyl-alcohol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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